N-Fmoc-1,6-hexanediamine hydrobromide is a valuable building block for peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the N-terminus (amino group) of the molecule, while the diamine functionality allows for chain elongation. This property makes it useful in constructing peptides with specific spacer lengths between amino acid residues. Studies have shown its application in synthesizing peptides for various purposes, including investigating protein-protein interactions [1].
[1] - Synthesis of Amphiphilic Helical Peptides That Form Ion Channels in Lipid Bilayers.
N-Fmoc-1,6-hexanediamine hydrobromide's bifunctional nature (amine and protected amine) makes it a versatile tool for organic synthesis. Researchers can utilize it in reactions like coupling reactions, where the free amine can participate in bond formation, while the Fmoc group ensures chemoselectivity by protecting the other amine. Additionally, the spacer arm (hexanediamine) can introduce flexibility and specific distances within a synthesized molecule.
Here are some examples of its use in organic chemistry research:
[2] - Synthesis of Functionalized Macrocycles via Ring-Closing Metathesis [3] - Design of Activatable Fluorogenic Probes for β-Glucosidase Detection
N-Fmoc-1,6-hexanediamine hydrobromide is a derivative of 1,6-hexanediamine, a diamine molecule (containing two amine groups) with a six-carbon chain. It has a special protecting group attached to one amine end, called Fmoc (Fluorenylmethoxycarbonyl). The hydrobromide part refers to the presence of a bromide ion (Br-) to balance the positive charge of the amine group. This compound functions as a building block in organic synthesis [].
The key feature of the molecule is the combination of the Fmoc group and the diamine chain. The Fmoc group acts as a temporary protecting group for the amine it's attached to. This allows chemists to selectively modify the other amine group while keeping the first one intact. The six-carbon chain provides flexibility and spacer functionality in the molecule [].
N-Fmoc-1,6-hexanediamine hydrobromide is a reactant involved in various organic synthesis reactions. A prominent application is in the solid-phase synthesis of peptides, which are building blocks of proteins. The Fmoc group allows for the controlled addition of amino acids (the building blocks of peptides) to the growing peptide chain, one by one. The targeted removal of the Fmoc group after each addition ensures the attachment of the next amino acid to the desired amine [].
One example of a reaction involving N-Fmoc-1,6-hexanediamine hydrobromide is its coupling with an amino acid like Fmoc-protected glycine. This reaction forms a peptide bond between the two molecules, with the Fmoc group being cleaved in the process [].
Specific data on melting point, boiling point, and solubility of N-Fmoc-1,6-hexanediamine hydrobromide is not readily available. However, due to the presence of the amine groups and the hydrocarbon chain, it is likely soluble in organic solvents like dichloromethane or dimethylformamide, commonly used in organic synthesis [].
As mentioned earlier, N-Fmoc-1,6-hexanediamine hydrobromide serves as a building block in peptide synthesis. The Fmoc group's mechanism of action lies in its ability to be selectively removed under specific conditions, allowing for the stepwise introduction of amino acids into the peptide chain. This controlled process is crucial for creating peptides with desired sequences [].
Irritant